1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
The compound “1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . A literature survey regarding the topics from the year 2015 up to now was carried out . Nearly 124 research articles were found, critically analyzed, and arranged regarding the synthesis and biological activities of thiazoles derivatives in the last 5 years .Molecular Structure Analysis
Thiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis of novel compounds containing thiazolidinedione and pyrrolidine dione moieties, investigating their biological activities. These compounds have been explored for their potential effects on triglyceride accumulation, hypoglycemic, and hypolipidemic activities in vitro and in vivo. For instance, the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione has been reported, with some compounds showing promising biological activities (Bok Young Kim et al., 2004).
Antiproliferative Activity
Research on pyridine linked various substituted thiazole hybrids has shown that these compounds possess anticancer activities against several cancer cell lines. Docking studies have provided insights into the binding sites of these compounds with target proteins, suggesting their mechanism of action (Alaa M. Alqahtani & A. Bayazeed, 2020).
Enhanced Anticancer Drug Activity
Studies have also revealed that certain pyrrolidine-2,5-dione derivatives can enhance the activity of anticancer drugs in murine tumors, indicating the potential use of these compounds in combination therapies (R. Ambaye et al., 2004).
Synthesis under Microwave Irradiation
The reaction of thiazolin-4-ones with electrophiles under microwave irradiation has been studied, showcasing an efficient method for synthesizing these compounds, which could be relevant for developing new therapeutic agents (K. Al-Zaydi, 2010).
Mechanism of Action
Future Directions
Thiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Properties
IUPAC Name |
1-[[2-(3-fluoro-4-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S.ClH/c1-22-12-3-2-9(6-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHCIVVAVOWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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